molecular formula C9H10N2S B103434 Benzothiazole, 2-dimethylamino- CAS No. 4074-74-2

Benzothiazole, 2-dimethylamino-

Cat. No. B103434
CAS RN: 4074-74-2
M. Wt: 178.26 g/mol
InChI Key: RIHDPQKLSOXBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and applications in various fields. These compounds are characterized by a benzene ring fused to a thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The specific compound "2-dimethylamino-benzothiazole" is a derivative where the benzothiazole ring is substituted with a dimethylamino group at the second position.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted 1,3-bis(dimethylamino)-trimethinium salts with other heterocyclic compounds. For instance, novel benzimidazole derivatives are synthesized using these salts with 2-aminobenzimidazole, indicating a versatile approach to creating a variety of benzothiazole-related structures . Additionally, analogues of riluzole, a drug known for its "antiglutamate" activity, have been synthesized, including monosubstituted 2-benzothiazolamines and 3-substituted derivatives, showcasing the potential for benzothiazole derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be influenced by various substituents. For example, the conformational properties of the free and methylated 2-amino group in benzothiazole have been studied, revealing that the amino group tends to be coplanar with the ring system. However, when a methyl group is present at the heterocyclic nitrogen, the NN-dimethylamino group may be distorted from coplanarity . This structural aspect is crucial as it can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. For instance, some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives were synthesized by reacting chloroacetylamino thiazole derivatives with benzazol-2-thiole, demonstrating the reactivity of the thiazole moiety in nucleophilic substitution reactions . The ability to form various derivatives through chemical reactions expands the utility of benzothiazole compounds in different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse, depending on the specific substituents attached to the core structure. The ultraviolet spectral behavior of benzimidazole derivatives synthesized from benzothiazole precursors has been examined, indicating the potential for these compounds to absorb light in the UV range . The dual fluorescence observed in compounds like 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole suggests complex photophysical behavior, which could be exploited in optical applications . Furthermore, the antimicrobial activity and toxicity of some thiazole derivatives have been tested, providing insight into their biological properties .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been recognized for their corrosion inhibiting properties, particularly against steel corrosion in acidic environments. A study by Hu et al. (2016) synthesized benzothiazole derivatives (BTC 6 T and BTC 8 T) and evaluated their corrosion inhibition efficiency against steel in a 1 M HCl solution. The derivatives showcased higher inhibition efficiencies compared to previously reported benzothiazole inhibitors and were observed to adsorb onto surfaces through both physical and chemical means. Quantum chemical parameters were also analyzed to establish a correlation between theoretical and experimental results (Hu et al., 2016).

Spectroscopic Properties

Research by Misawa et al. (2019) investigated the spectroscopic and photophysical properties of 6-dimethylamino-2-phenylbenzothiazole and its halogenated derivatives. The study found that halogen substitutions on the molecule resulted in blue-shifted electronic absorption maxima and fluorescence emission maxima, influenced by the deformation of NMe2 groups and the electron-withdrawing properties of halogen groups. The presence of halogen atoms also accelerated intersystem crossing, leading to decreased fluorescence quantum yields. However, specific derivatives still exhibited moderate fluorescence quantum yields, offering insights for designing push-pull benzothiazole fluorophores with tunable fluorescence properties (Misawa et al., 2019).

Anticholinesterase Activity

A study by Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties and investigated their potential anticholinesterase properties. The compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), with certain derivatives identified as potent anticholinesterase agents. Compounds with dimethylamino ethyl or dimethylamino propyl substituents were highlighted for their anticholinesterase activity, indicating the therapeutic potential of these derivatives in conditions related to cholinesterase inhibition (Mohsen et al., 2014).

Microwave-mediated Synthesis for Heterocycles

Darweesh et al. (2016) reported the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives using benzothiazole-based enaminosulfones as building blocks. The study leveraged microwave and thermal reaction conditions to construct novel heterocycles pendent to benzothiazole and benzimidazole ring systems. This approach provided a versatile and efficient methodology for synthesizing heterocyclic compounds, expanding the chemical diversity and potential applications of benzothiazole derivatives in medicinal chemistry (Darweesh et al., 2016).

Safety And Hazards

Benzothiazole, 2-dimethylamino- is potentially harmful. Avoid prolonged or repeated exposure. Avoid dust formation. Avoid breathing vapors, mist, or gas . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

N,N-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHDPQKLSOXBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193728
Record name Benzothiazole, 2-dimethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-dimethylamino-

CAS RN

4074-74-2
Record name N,N-Dimethyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4074-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-dimethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-dimethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.